Cas no 2227883-47-6 (rac-(1R,2S)-2-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropane-1-carboxylic acid)
rac-(1R,2S)-2-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2S)-2-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropane-1-carboxylic acid
- 2227883-47-6
- rac-(1R,2S)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopropane-1-carboxylic acid
- EN300-1728560
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- Inchi: 1S/C8H11N3O2/c12-8(13)7-3-6(7)1-2-11-5-9-4-10-11/h4-7H,1-3H2,(H,12,13)/t6-,7-/m1/s1
- InChI Key: AMYZJQUMQUJKEZ-RNFRBKRXSA-N
- SMILES: OC([C@@H]1C[C@H]1CCN1C=NC=N1)=O
Computed Properties
- Exact Mass: 181.085126602g/mol
- Monoisotopic Mass: 181.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 68Ų
rac-(1R,2S)-2-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728560-0.05g |
rac-(1R,2S)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopropane-1-carboxylic acid |
2227883-47-6 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1728560-0.1g |
rac-(1R,2S)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopropane-1-carboxylic acid |
2227883-47-6 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1728560-0.25g |
rac-(1R,2S)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopropane-1-carboxylic acid |
2227883-47-6 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1728560-0.5g |
rac-(1R,2S)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopropane-1-carboxylic acid |
2227883-47-6 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1728560-1.0g |
rac-(1R,2S)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopropane-1-carboxylic acid |
2227883-47-6 | 1g |
$1172.0 | 2023-06-04 | ||
| Enamine | EN300-1728560-2.5g |
rac-(1R,2S)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopropane-1-carboxylic acid |
2227883-47-6 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1728560-5.0g |
rac-(1R,2S)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopropane-1-carboxylic acid |
2227883-47-6 | 5g |
$3396.0 | 2023-06-04 | ||
| Enamine | EN300-1728560-10.0g |
rac-(1R,2S)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopropane-1-carboxylic acid |
2227883-47-6 | 10g |
$5037.0 | 2023-06-04 | ||
| Enamine | EN300-1728560-1g |
rac-(1R,2S)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopropane-1-carboxylic acid |
2227883-47-6 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1728560-5g |
rac-(1R,2S)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopropane-1-carboxylic acid |
2227883-47-6 | 5g |
$3396.0 | 2023-09-20 |
rac-(1R,2S)-2-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropane-1-carboxylic acid Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on rac-(1R,2S)-2-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropane-1-carboxylic acid
Chemical Profile of rac-(1R,2S)-2-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropane-1-carboxylic acid (CAS No. 2227883-47-6)
The compound rac-(1R,2S)-2-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropane-1-carboxylic acid, identified by its CAS number 2227883-47-6, represents a structurally unique molecule with significant potential in the field of pharmaceutical chemistry. This bicyclic compound features a cyclopropane ring substituted with an ethyl group further functionalized by a 1H-1,2,4-triazole moiety. The stereochemistry defined by rac-(1R,2S) indicates a non-superimposable mirror image pair of enantiomers, which is a critical consideration in drug design due to the stereoselective interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of cyclopropane derivatives in drug discovery. The rigid three-membered ring of cyclopropane introduces conformational constraints that can enhance binding affinity and selectivity. In particular, the (1R,2S)-configuration has been observed to exhibit favorable pharmacokinetic properties in several lead compounds. The presence of the 1H-1,2,4-triazole unit further expands the chemical space for interaction with biological receptors. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The combination of these structural elements in rac-(1R,2S)-2-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropane-1-carboxylic acid suggests potential therapeutic applications that warrant further exploration.
From a synthetic perspective, the preparation of this compound involves sophisticated organic transformations that highlight modern synthetic methodologies. The introduction of the cyclopropane ring can be achieved through ring-closing metathesis or carbonylative cyclization reactions. The subsequent functionalization of the ethyl group with the 1H-1,2,4-triazole moiety requires precise control over reaction conditions to ensure high enantiomeric purity. Advances in asymmetric synthesis have enabled more efficient routes to chiral intermediates like this one. Techniques such as transition-metal-catalyzed asymmetric reactions and biocatalytic approaches have been instrumental in achieving the desired stereochemical outcome.
The pharmacological profile of rac-(1R,2S)-2-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropane-1-carboxylic acid has been studied in several preclinical models. Initial screening assays have revealed promising activity against certain enzymatic targets relevant to metabolic disorders and inflammatory pathways. The triazole moiety appears to modulate binding interactions by engaging hydrophobic and hydrogen bonding networks within the active site. Additionally, computational modeling studies suggest that the cyclopropane ring may interact with specific pockets on the target protein that are not accessible to linear analogs. This structural feature could contribute to improved drug-like properties such as solubility and metabolic stability.
In light of these findings, researchers are investigating derivatives of this compound as potential candidates for clinical development. Structural modifications aimed at optimizing potency and selectivity are being explored through both computational design and experimental synthesis. The use of high-throughput screening technologies has accelerated the identification of novel analogs with enhanced pharmacological profiles. Collaborative efforts between synthetic chemists and biochemists are essential for translating these discoveries into tangible therapeutic benefits.
The role of stereochemistry in determining biological activity cannot be overstated. The (1R,2S)-configuration observed in this compound has been shown to confer specific interactions with biological targets that may differ significantly from its enantiomer or racemic mixture. This underscores the need for rigorous stereochemical control during synthetic operations to ensure reproducibility and efficacy in biological systems. As our understanding of molecular recognition continues to evolve, compounds like rac-(1R,2S)-2-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropane-1-carboxylic acid will serve as valuable tools for exploring new therapeutic modalities.
Future directions in research may involve exploring the compound's potential as a scaffold for drug development or as a tool compound to study enzyme mechanisms. The versatility of its structural framework allows for diverse modifications that could yield novel bioactive molecules targeting various disease pathways. Additionally,the integration of machine learning algorithms into virtual screening pipelines could expedite the discovery process by predicting promising derivatives before experimental synthesis is undertaken.
In summary,rac-(1R,2S)-2-2-(1H-1,2,4-triazol-1-yilethylcyclopropane carboxylic acid (CAS No 2227883 47 6) represents a structurally intriguing molecule with significant pharmaceutical promise。 Its unique combination of structural features, including a cyclopropane ring, an ethyl substituent, and a triazole moiety, positions it as a compelling candidate for further investigation。 As research progresses, this compound is likely to contribute valuable insights into drug design principles and therapeutic strategies across multiple disease areas。
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